molecular formula C7H15NO B8186419 trans-3-Methylamino-cyclohexanol

trans-3-Methylamino-cyclohexanol

Cat. No.: B8186419
M. Wt: 129.20 g/mol
InChI Key: HQAAWQKUJZFQLK-BQBZGAKWSA-N
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Description

Contextualization within Aminocyclohexanol Chemistry

Aminocyclohexanols are bifunctional molecules that feature both an amino and a hydroxyl group on a cyclohexane (B81311) ring. This arrangement allows for a rich stereochemistry, with the substituents adopting either cis (on the same face of the ring) or trans (on opposite faces) configurations. These compounds are valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. chemimpex.com The presence of both a hydrogen-bond donor (hydroxyl) and a hydrogen-bond acceptor/donor (amino group) in a defined spatial arrangement is crucial for molecular recognition and biological activity.

The position of the amino and hydroxyl groups on the cyclohexane ring (e.g., 1,2-, 1,3-, or 1,4-substitution) significantly influences the compound's chemical and physical properties, as well as its biological function. The 1,3-substitution pattern, as seen in trans-3-Methylamino-cyclohexanol, is a key structural motif in various biologically active molecules.

Significance in Contemporary Organic Synthesis

The aminocyclohexanol framework is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Derivatives of aminocyclohexanol are explored for a range of therapeutic applications, including as analgesics and anti-inflammatory drugs. chemimpex.com Their ability to serve as chiral building blocks is particularly noteworthy, enabling the synthesis of enantiomerically pure compounds, which is often critical for therapeutic efficacy and safety. chemimpex.com

The N-methylation of the amino group, which distinguishes this compound from its parent compound, trans-3-aminocyclohexanol, can have profound effects on a molecule's properties. N-methylation is a common strategy in medicinal chemistry to enhance metabolic stability, increase membrane permeability, and modulate receptor binding affinity.

Overview of Key Research Directions

Given the limited direct research on this compound, key research directions can be inferred from studies on analogous compounds. These include:

Development of Stereoselective Synthetic Routes: A primary focus in the field is the development of efficient and highly stereoselective methods to access specific isomers of substituted aminocyclohexanols.

Application as Chiral Ligands and Catalysts: The defined stereochemistry of these compounds makes them attractive candidates for use as chiral ligands in asymmetric catalysis.

Exploration in Medicinal Chemistry: A significant area of research involves the incorporation of the aminocyclohexanol scaffold into novel drug candidates to explore their therapeutic potential. This includes the synthesis of libraries of derivatives to establish structure-activity relationships.

Conformational Analysis: Understanding the conformational preferences of the cyclohexane ring and its substituents is crucial for designing molecules with specific biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3S)-3-(methylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-3-2-4-7(9)5-6/h6-9H,2-5H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAAWQKUJZFQLK-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

A likely synthetic pathway would involve the preparation of a β-enaminoketone followed by a stereoselective reduction. For instance, the condensation of a 1,3-cyclohexanedione (B196179) with methylamine (B109427) would yield a 3-(methylamino)cyclohexenone intermediate. Subsequent reduction of the ketone functionality would lead to the desired aminocyclohexanol. The choice of reducing agent and reaction conditions would be critical in controlling the stereochemical outcome to favor the trans isomer.

A reported synthesis for cis- and trans-3-aminocyclohexanols utilizes the reduction of β-enaminoketones with sodium in a mixture of THF and isopropyl alcohol. mdpi.com This method demonstrates the feasibility of producing both stereoisomers, with the potential for optimization to favor the desired trans product.

Chemical Properties and Data

The chemical properties of trans-3-Methylamino-cyclohexanol can be inferred from data available for its parent compound, 3-aminocyclohexanol (B121133), and other related structures.

Table 1: General Chemical Properties of 3-(Methylamino)cyclohexanol and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-(Methylamino)cyclohexanol89854-96-6C₇H₁₅NO129.20
3-Aminocyclohexanol6850-39-1C₆H₁₃NO115.17
(1R,3S)-3-Aminocyclohexanol1110772-22-9C₆H₁₃NO115.17
trans-3-Amino-cyclohexanol hydrochloride124555-43-7C₆H₁₄ClNO151.63

Data sourced from PubChem and other chemical supplier databases. nih.govsigmaaldrich.comchemcd.comnih.govnih.govnih.gov

Table 2: Predicted and Measured Physical Properties

PropertyValue for 3-AminocyclohexanolNotes
AppearanceLight yellow waxy solid to liquid chemimpex.com
Purity≥ 97% (HPLC) chemimpex.com
Storage Conditions0-8°C chemimpex.com

It is important to note that these properties are for the parent compound and may differ for the N-methylated derivative.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of trans-3-Methylamino-cyclohexanol, offering detailed insights into its atomic framework.

High-resolution ¹H and ¹³C NMR spectra provide the fundamental data for assigning the chemical environment of each proton and carbon atom in the molecule. In a typical analysis, the sample is dissolved in a deuterated solvent, and the chemical shifts (δ) are reported in parts per million (ppm) relative to a standard.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclohexane (B81311) ring, the methylamino group, and the hydroxyl group. The protons attached to the carbons bearing the hydroxyl and methylamino groups (CH-O and CH-N) are of particular diagnostic importance. Their chemical shifts and coupling patterns are indicative of the trans stereochemistry.

The ¹³C NMR spectrum complements the proton data by providing the chemical shift for each unique carbon atom. drugbank.com The positions of the signals for the carbon atoms bonded to the electronegative oxygen and nitrogen atoms are typically found further downfield. While specific spectral data for this compound is not abundantly available in public literature, representative data for related structures like 3-methylcyclohexanol (B165635) can provide expected ranges for the cyclohexyl ring carbons. nih.govnist.gov

Table 1: Representative ¹H and ¹³C NMR Data for Cyclohexanol (B46403) Derivatives

Atom ¹H Chemical Shift (δ, ppm) (Predicted) ¹³C Chemical Shift (δ, ppm) (Predicted)
CH-OH 3.5 - 4.0 68 - 72
CH-NHCH₃ 2.5 - 3.0 55 - 60
Cyclohexyl CH₂ 1.0 - 2.2 20 - 40
N-CH₃ 2.3 - 2.5 30 - 35
OH Variable -

Note: The predicted values are based on general chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of cyclic compounds like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of the proton connectivity around the cyclohexane ring, confirming the sequence of methylene (B1212753) and methine groups.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This long-range correlation is instrumental in piecing together the entire molecular framework. For instance, it can show correlations from the N-methyl protons to the carbon atom of the methylamino group and the adjacent ring carbons, confirming the position of the methylamino substituent.

Together, these 2D NMR techniques provide a detailed map of the molecular structure, confirming not only the connectivity but also providing strong evidence for the relative stereochemistry of the hydroxyl and methylamino groups.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.com

FT-IR Spectroscopy : The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amine may appear in a similar region, often as a sharper peak. C-H stretching vibrations of the cyclohexane ring and the methyl group are expected in the 2850-3000 cm⁻¹ range. The C-O and C-N stretching vibrations would likely be observed in the fingerprint region (1000-1300 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. spectroscopyonline.com While O-H and N-H stretches are often weak in Raman spectra, the C-C and C-H vibrations of the cyclohexane ring are typically strong, providing insights into the ring's conformation.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3200 - 3600 (broad)
N-H Stretching 3200 - 3500 (sharp)
C-H (sp³) Stretching 2850 - 3000
C-O Stretching 1050 - 1200

Mass Spectrometry Techniques (e.g., HRMS, GC-MS) for Molecular Structure Confirmation and Purity Profiling

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₇H₁₅NO), as its calculated exact mass (129.1154) can be distinguished from other compounds with the same nominal mass. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for assessing the purity of a sample by separating the target compound from any impurities before detection. The mass spectrum obtained from the GC-MS analysis will show the molecular ion peak and a characteristic fragmentation pattern that can be used to confirm the structure of the molecule.

X-ray Diffraction for Solid-State Structure and Absolute Configuration

X-ray diffraction analysis of a single crystal provides the most definitive evidence for the solid-state structure of a molecule. This technique can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. For a chiral compound like this compound, X-ray diffraction of a suitable crystalline derivative can be used to determine its absolute configuration. While specific X-ray crystallographic data for this compound is not readily found in the public domain, this method remains the gold standard for unambiguous stereochemical assignment.

Advanced Chromatographic Methods for Isomer Separation and Purity Assessment (e.g., Chiral HPLC, GC)

Chromatographic techniques are essential for separating isomers and assessing the purity of this compound.

Gas Chromatography (GC) : GC can be used to separate the cis and trans isomers of 3-Methylamino-cyclohexanol. nist.govnist.gov The difference in the physical properties of the two isomers, such as their boiling points and interactions with the stationary phase of the GC column, allows for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC) : To separate the enantiomers of this compound, chiral HPLC is the method of choice. gcms.cz This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. This is crucial for obtaining enantiomerically pure samples and for quality control in applications where a specific enantiomer is required.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, offering a detailed view of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the properties of this compound. DFT methods, such as B3LYP, are popular for their balance of accuracy and computational cost, while ab initio methods, like Møller-Plesset perturbation theory (MP2), provide high accuracy, albeit at a greater computational expense. nih.gov These methods are instrumental in building a comprehensive understanding of the molecule's behavior.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. Theoretical calculations on related cyclohexanol derivatives have demonstrated the utility of methods like B3LYP with a suitable basis set (e.g., 6-311+g**) for achieving accurate geometries. nih.gov

Once the optimized geometry is obtained, electronic structure analysis can be performed. This analysis provides information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. Natural Bond Orbital (NBO) analysis, for instance, can be used to study charge distribution and orbital interactions.

Below is an illustrative table of what optimized geometric parameters for the most stable conformer of this compound might look like, based on typical values for similar structures.

ParameterValue
C-C bond length (ring)1.53 - 1.54 Å
C-O bond length~1.43 Å
C-N bond length~1.47 Å
C-C-C bond angle (ring)~111°
C-O-H bond angle~109°
C-N-C bond angle~112°

This table is illustrative and does not represent experimentally verified data for this compound.

The flexible six-membered ring of this compound allows it to exist in various conformations. The two primary chair conformations are of particular interest: one with both the hydroxyl and methylamino groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). Additionally, boat conformations can exist, though they are typically higher in energy. mdpi.com

Mapping the conformational energy landscape involves calculating the relative energies of these different conformers to predict their stability. For substituted cyclohexanols, the diequatorial conformer is generally more stable due to the avoidance of 1,3-diaxial interactions. nih.gov Theoretical calculations can quantify these energy differences (ΔG). For example, studies on trans-3-methylcyclohexanol (B12282318) have shown a significant preference for the conformer with the methyl group in an equatorial position. nih.gov A similar trend would be expected for this compound, with the diequatorial conformer being the most populated at equilibrium.

The following table illustrates a hypothetical conformational energy landscape for this compound.

ConformerRelative Energy (kcal/mol)Predicted Population at 298 K (%)
Diequatorial0.00>95
Diaxial> 2.00<5
Twist-Boat> 5.00<1

This table is illustrative. The exact energy differences would require specific calculations for this compound.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, this is particularly useful for interpreting Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with good accuracy.

By calculating the chemical shifts for different conformations and comparing them to experimental spectra, it is possible to determine the predominant conformation in solution. nih.gov For instance, the chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-1) would be expected to differ significantly between the diequatorial and diaxial conformers.

The table below provides an example of how predicted ¹³C NMR chemical shifts for the two chair conformers of this compound might be presented.

Carbon AtomPredicted ¹³C Chemical Shift (ppm) - DiequatorialPredicted ¹³C Chemical Shift (ppm) - Diaxial
C1 (CH-OH)~68~63
C2~35~30
C3 (CH-NHCH₃)~58~53
C4~32~27
C5~24~20
C6~43~38
N-CH₃~33~31

Note: These values are illustrative and based on general trends for substituted cyclohexanols.

Molecular Dynamics Simulations for Conformational Dynamics and Solvation Effects

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. chemrxiv.org MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations can be used to observe the transitions between different chair and boat conformations, providing insights into the energy barriers for these processes. nih.gov Furthermore, by including explicit solvent molecules (e.g., water or chloroform) in the simulation, it is possible to study solvation effects. This includes the formation of hydrogen bonds between the hydroxyl and methylamino groups of the solute and the solvent molecules, which can influence conformational preferences. chemrxiv.org

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For the synthesis of this compound, for example, through the reduction of a corresponding β-enaminoketone, computational methods can be used to model the entire reaction pathway. researchgate.net This involves identifying the structures of reactants, intermediates, transition states, and products.

Transition state analysis is a key component of this modeling. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information is crucial for understanding the kinetics of the reaction and predicting how changes in the reactants or reaction conditions might affect the outcome. nih.gov For instance, such modeling could explain the stereoselectivity of a reaction that preferentially forms the trans isomer.

Acidity and Basicity Predictions (e.g., pKa Calculations)

The pKa value is a measure of the acidity of a compound, while the pKb is a measure of its basicity. For this compound, both the hydroxyl group and the methylamino group can participate in acid-base reactions. The hydroxyl group can act as a weak acid, while the lone pair of electrons on the nitrogen atom of the methylamino group makes it a base.

Computational methods can be used to predict the pKa and pKb values of this compound. This is typically done by calculating the Gibbs free energy change (ΔG) for the relevant protonation or deprotonation reaction in a solvent, often using a continuum solvation model. The accuracy of these predictions depends on the level of theory and the solvation model used. These calculated values are valuable for understanding the behavior of the compound in different pH environments.

Conclusion

Reductive Amination Strategies for the Cyclohexanol (B46403) Core

Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient method for the conversion of carbonyl compounds into amines. organic-chemistry.org This transformation typically proceeds in two stages: the initial reaction between a ketone or aldehyde and an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. rsc.orgnih.gov The choice of reducing agent and reaction conditions can significantly influence the efficiency and stereochemical outcome of the reaction.

Direct Reductive Amination Protocols

The direct, one-pot reductive amination of a suitable cyclohexanone (B45756) precursor, such as 3-hydroxycyclohexanone (B1200884) or a protected equivalent, with methylamine (B109427) represents a highly convergent approach to this compound. This method's appeal lies in its operational simplicity and atom economy. researchgate.net A variety of reducing agents have been developed for this purpose, each with its own set of advantages and limitations.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). analis.com.my Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated iminium ion over the starting ketone, minimizing the formation of the corresponding alcohol byproduct. analis.com.my The reaction is typically performed under mildly acidic conditions (pH ~6) to facilitate imine formation and protonation. nih.gov

A key challenge in the synthesis of 3-aminocyclohexanol (B121133) derivatives is controlling the diastereoselectivity of the reduction. The synthesis of both cis- and trans-3-aminocyclohexanols has been achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. doaj.orgmdpi.com For instance, the reduction of 5,5-dimethyl-3-benzylaminocyclohexen-2-one with sodium in a mixture of THF and isopropyl alcohol yields a diastereomeric mixture of the corresponding 3-benzylaminocyclohexanols. nih.gov While this demonstrates the feasibility of accessing both isomers, achieving high diastereoselectivity for the desired trans product often requires careful optimization of the reducing agent and reaction conditions.

PrecursorAmineReducing AgentSolventProduct(s)Diastereomeric Ratio (cis:trans)Reference
4,4-dimethyl-1,3-cyclohexanedione (B1345627)Benzylamine (B48309)Sodium/IsopropanolToluene (B28343)/THF5,5-Dimethyl-3-benzylaminocyclohexanolsNot specified nih.gov
β-enaminoketone 2-Sodium/IsopropanolTHFcis- and trans-489:11 doaj.org

Enzymatic Reductive Amination Approaches

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral amines. nih.gov Imine reductases (IREDs) and reductive aminases (RedAms) are NADPH-dependent enzymes that can catalyze the asymmetric reduction of imines and the reductive amination of ketones with high stereoselectivity. nih.govnih.gov These enzymatic approaches offer the potential for excellent control over both enantioselectivity and diastereoselectivity.

The applicability of whole-cell biocatalysts containing IREDs for the reductive amination of ketones with methylamine has been demonstrated. researchgate.net In a study screening thirteen IREDs, several enzymes were found to effectively convert various ketones to their corresponding N-methylamines with good to excellent stereoselectivity. researchgate.net A preparative scale reaction using a whole-cell biocatalyst successfully produced (1S,3R)-N,3-dimethylcyclohexylamine with 93% conversion and 99% stereoselectivity, highlighting the potential of this methodology for synthesizing structurally related aminocyclohexanols. researchgate.net

The substrate scope of these enzymes is a critical factor. While many IREDs show activity towards cyclohexanone and its derivatives, the specific activity and stereoselectivity can vary significantly depending on the enzyme and the substitution pattern of the substrate. nih.govnih.gov Recent advancements in protein engineering are continuously expanding the substrate scope and improving the stability and selectivity of these biocatalysts, making them increasingly viable for industrial applications. nih.gov

Enzyme TypeSubstrate ExampleAmine DonorKey FindingReference
Imine Reductase (IRED)CyclohexanoneMethylamineWhole-cell biocatalysts are effective for asymmetric reductive amination. researchgate.net
Reductive Aminase (RedAm)CyclohexanoneVarious primary aminesA toolbox of RedAms enables the synthesis of diverse N-substituted cyclohexylamines. nih.gov
Imine Reductase (IRED)2-MethylcyclohexanoneAmmonia (B1221849)Direct reductive amination with ammonia is feasible, offering high atom economy. nih.gov

Stereoselective and Enantioselective Routes to Aminocyclohexanols

Achieving the desired trans configuration in 3-Methylamino-cyclohexanol necessitates synthetic strategies that can precisely control the stereochemistry at the C1 and C3 positions of the cyclohexane (B81311) ring. This can be accomplished through various stereoselective and enantioselective methodologies.

Asymmetric Ring-Opening Reactions of Epoxides with Amines

The asymmetric ring-opening (ARO) of meso-epoxides with nucleophiles is a powerful method for the synthesis of enantiomerically enriched 1,2-difunctionalized compounds. units.itnih.gov The reaction of cyclohexene (B86901) oxide with methylamine, in the presence of a suitable chiral catalyst, could theoretically provide a direct route to chiral 2-methylaminocyclohexanols, which are isomers of the target molecule but share the core synthetic challenge.

Homochiral metal-organic frameworks (MOFs) have been shown to be effective catalysts for the ARO of cyclohexene oxide with aromatic amines. rsc.orgrsc.org For instance, a copper-based MOF has been used to catalyze the reaction of cyclohexene oxide with N-methylaniline, yielding the corresponding β-amino alcohol with good yield and high enantioselectivity. rsc.org The mechanism is believed to involve the cooperative activation of both the epoxide and the amine by the metal centers within the MOF structure. wikipedia.org While this specific example uses an aniline (B41778) derivative, it establishes a proof of principle for the catalytic asymmetric aminolysis of cyclohexene oxide. The adaptation of such catalytic systems to smaller, more basic nucleophiles like methylamine is an area of ongoing research.

EpoxideAmineCatalystSolventEnantiomeric Excess (ee)Reference
Cyclohexene oxideN-methylaniline(R)-CuMOF-1CHCl₃85% rsc.org
cis-Stilbene oxide1-Naphthylamine(R)-CuMOF-2Tolueneup to 97% rsc.org

Diastereoselective Synthesis of Cyclohexanol Derivatives

Controlling the diastereoselectivity in the formation of the 1,3-amino alcohol moiety is crucial for the synthesis of the trans isomer. One effective strategy involves the diastereoselective reduction of a pre-formed cyclic intermediate where the relative stereochemistry can be influenced by existing stereocenters or by the choice of reagents.

As previously mentioned, the reduction of β-enaminoketones has been shown to produce both cis and trans isomers of 3-aminocyclohexanols. doaj.orgmdpi.com The diastereomeric ratio of the products is highly dependent on the reducing agent and the substrate. For example, the reduction of a β-enaminoketone derived from (S)-α-methylbenzylamine with sodium in THF/isopropyl alcohol resulted in a cis:trans ratio of 89:11. doaj.org This suggests that the stereocenter on the amine substituent can influence the facial selectivity of the reduction. Further control over the diastereoselectivity could potentially be achieved by employing bulkier reducing agents or by modifying the substituents on the enaminone ring.

Another approach involves the diastereoselective reduction of a β-enamino ester. Studies on pyrrolidine (B122466) systems have shown that the acid-catalyzed reduction of an endocyclic β-enamino ester with sodium cyanoborohydride can proceed with moderate diastereoselectivity. nih.gov The proposed mechanism involves the protonation of the enamine to form an iminium intermediate, which is then attacked by the hydride from the less sterically hindered face. nih.gov Applying this principle to a cyclohexanone-derived β-enamino ester could provide a viable route to the desired trans product.

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the temporary introduction of a chiral element to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comnih.gov After the desired stereocenter(s) have been established, the auxiliary can be cleaved and ideally recycled. santiago-lab.com

In the context of synthesizing this compound, a chiral auxiliary could be employed in several ways. For instance, an Evans oxazolidinone auxiliary, a widely used class of chiral auxiliaries, could be attached to a suitable carboxylic acid precursor. uwindsor.ca Subsequent diastereoselective transformations, such as an asymmetric alkylation or an aldol (B89426) reaction, could be used to set the desired stereocenters. youtube.comnumberanalytics.com For example, an asymmetric aldol reaction using an Evans auxiliary can establish two contiguous stereocenters with high diastereoselectivity. sigmaaldrich.com The auxiliary is then typically removed via hydrolysis or reduction. uwindsor.ca

Another strategy could involve the use of a chiral amine, such as pseudoephedrine, as the auxiliary. sigmaaldrich.com This auxiliary can be converted to an amide, and the α-proton can be deprotonated to form a chiral enolate. This enolate can then react with electrophiles in a highly diastereoselective manner. While direct application to the synthesis of the target molecule is not explicitly reported, the principles of chiral auxiliary control are well-established and could be adapted to a synthetic route starting from a suitable cyclohexanone derivative. nih.gov

Functional Group Interconversions and Cyclohexyl Ring Modifications

The modification of the cyclohexyl framework and the interconversion of its functional groups are pivotal in the synthesis of this compound and its corresponding stereoisomers. These strategies allow for the introduction of desired stereochemistry and functionalization from readily available starting materials.

Strategies from Cyclohexanone Precursors

A prevalent strategy for the synthesis of 3-aminocyclohexanol derivatives involves the use of cyclohexanone precursors, particularly 1,3-cyclohexanediones. nih.govresearchgate.net A common method begins with the condensation reaction between a 1,3-cyclohexanedione (B196179), such as 4,4-dimethyl-1,3-cyclohexanedione, and a primary amine like benzylamine or (S)-α-methylbenzylamine. nih.govresearchgate.net This reaction, typically conducted in toluene at reflux with azeotropic removal of water, yields a β-enaminoketone. nih.govresearchgate.net

The subsequent step involves the reduction of the β-enaminoketone to produce the desired 3-aminocyclohexanol. nih.govresearchgate.net A notable method for this reduction utilizes metallic sodium in a mixture of THF and isopropyl alcohol at room temperature. nih.govresearchgate.netmdpi.com This reduction of the carbonyl group can lead to a diastereomeric mixture of cis- and trans-3-aminocyclohexanols. nih.govresearchgate.net For instance, the reduction of the β-enaminoketone derived from 4,4-dimethyl-1,3-cyclohexanedione and (S)-α-methylbenzylamine resulted in a cis-to-trans ratio of 89:11, with the individual isomers being separable by column chromatography. nih.gov

An alternative enzymatic approach has been demonstrated for the synthesis of the related 4-aminocyclohexanol isomers from 1,4-cyclohexanedione. d-nb.inforesearchgate.net This one-pot synthesis employs a keto reductase (KRED) for the selective mono-reduction of the diketone to 4-hydroxycyclohexanone, followed by a stereocomplementary amine transaminase (ATA) to produce either cis- or trans-4-aminocyclohexanol (B47343) with good to excellent diastereomeric ratios. d-nb.inforesearchgate.net This enzymatic cascade highlights a modular and highly selective route from a simple cyclohexanone-based precursor. d-nb.info

Table 1: Synthesis of 3-Aminocyclohexanol Derivatives from Cyclohexanedione Precursors

Precursor Reagents and Conditions Intermediate Product(s) Yield Reference(s)
4,4-Dimethyl-1,3-cyclohexanedione, Benzylamine Toluene, reflux 5,5-Dimethyl-3-benzylaminocyclohexen-2-one Diastereomeric mixture of 3-benzylamino-5,5-dimethylcyclohexanol 77% nih.govresearchgate.net
4,4-Dimethyl-1,3-cyclohexanedione, (S)-α-Methylbenzylamine Toluene, reflux 5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexen-2-one cis- and trans-3-((S)-α-methylbenzylamino)-5,5-dimethylcyclohexanol (89:11 ratio) 75% nih.govresearchgate.net

Transformations of Hydroxyl and Amine Moieties

Once the aminocyclohexanol scaffold is established, further modifications can be achieved through transformations of the hydroxyl and amine functional groups. These interconversions are essential for creating diverse derivatives. ub.edufiveable.me

The hydroxyl group can undergo a variety of reactions. fiveable.menih.gov It can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), by reacting with the corresponding sulfonyl chloride. ub.eduvanderbilt.edu This sulfonate can then be displaced by a wide range of nucleophiles to introduce new functionalities with an inversion of stereochemistry (SN2 reaction). ub.edu Direct conversion of the alcohol to an alkyl halide is also a common transformation. ub.eduvanderbilt.edu

The amine group, in this case a secondary methylamino group, can be acylated to form amides or undergo further alkylation. The reactivity of both the hydroxyl and amine groups can be leveraged for various synthetic applications, including derivatization for metabolomic studies where both groups are tagged to improve detection by mass spectrometry. rsc.org The selective transformation of one group in the presence of the other often requires the use of protecting groups or chemoselective reagents. nih.gov For instance, the hydroxyl group can be selectively silylated in the presence of an amine. nih.gov

Table 2: Potential Functional Group Interconversions for 3-Methylamino-cyclohexanol

Functional Group Reaction Type Reagents Resulting Functional Group Reference(s)
Hydroxyl Sulfonylation TsCl, pyridine Tosylate ub.eduvanderbilt.edu
Hydroxyl Halogenation PBr₃, pyridine Bromo vanderbilt.edu
Amine Acylation Acyl chloride, base Amide rsc.org

Formation of Schiff Bases and Related Imine Derivatives

The amino group in this compound can react with carbonyl compounds, such as aldehydes and ketones, to form imines, specifically Schiff bases. wjpsonline.comwikipedia.orgekb.eg This reaction is a condensation process that typically involves the formation of a hemiaminal intermediate, followed by dehydration to yield the C=N double bond of the imine. wikipedia.org

The formation of a Schiff base is a reversible reaction that is generally catalyzed by either an acid or a base, or can be promoted by heat. wjpsonline.com The rate-determining step is often the acid-catalyzed dehydration of the carbinolamine intermediate. wjpsonline.com While Schiff bases derived from primary amines and aromatic aldehydes tend to be more stable due to conjugation, those from secondary amines like 3-Methylamino-cyclohexanol can also be formed. wjpsonline.comnih.gov

These imine derivatives are valuable intermediates in organic synthesis. For example, the reduction of the imine bond can provide a route to more complex amines. The formation of Schiff bases and their metal complexes is a significant area of study due to their wide range of applications in catalysis and materials science. ekb.egscience.gov The reaction of a primary amine with a β-dicarbonyl compound, such as 3-formylacetylacetone, leads to the formation of a stable enamine tautomer, which contains a strong intramolecular hydrogen bond. nih.gov

Table 3: General Scheme for Schiff Base Formation

Reactant 1 Reactant 2 Conditions Intermediate Product Reference(s)

Configurational Assignment and Diastereomeric Relationships

This compound is a disubstituted cyclohexane derivative featuring two stereocenters at positions C-1 (bearing the hydroxyl group) and C-3 (bearing the methylamino group). The "trans" designation signifies that the hydroxyl (-OH) and methylamino (-NHCH₃) groups are on opposite sides of the cyclohexane ring. This arrangement gives rise to a pair of enantiomers: (1R,3R)-3-methylamino-cyclohexanol and (1S,3S)-3-methylamino-cyclohexanol.

The diastereomers of the trans isomers are the cis isomers, in which the hydroxyl and methylamino groups are on the same side of the ring. The cis configuration also exists as a pair of enantiomers: (1R,3S)-3-methylamino-cyclohexanol and (1S,3R)-3-methylamino-cyclohexanol. These stereoisomers exhibit distinct physical and chemical properties due to their different spatial arrangements.

Table 1: Stereoisomers of 3-Methylamino-cyclohexanol

ConfigurationRelationshipStereoisomers
trans Enantiomers(1R,3R)-3-Methylamino-cyclohexanol
(1S,3S)-3-Methylamino-cyclohexanol
cis Enantiomers(1R,3S)-3-Methylamino-cyclohexanol
(1S,3R)-3-Methylamino-cyclohexanol
trans vs. cisDiastereomersAll trans isomers are diastereomers of all cis isomers

Conformational Preferences in Solution and Solid State

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angular and torsional strain. For the trans isomer, the two substituents can adopt either a diequatorial (ee) or a diaxial (aa) orientation. These two chair conformations are in a dynamic equilibrium.

The diequatorial conformer is generally more stable than the diaxial conformer due to the avoidance of 1,3-diaxial interactions, which are significant steric repulsions between axial substituents and the axial hydrogens on the same side of the ring. For a methyl group, this steric strain (A-value) is approximately 1.7 kcal/mol, and for a hydroxyl group, it is about 0.9 kcal/mol in the axial position. Therefore, the diequatorial conformation is expected to be the major contributor to the conformational equilibrium. vaia.com

Spectroscopic Probes of Conformational Equilibria (e.g., NMR Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying conformational equilibria. The vicinal coupling constants (³J) between adjacent protons are particularly informative, as their magnitude is dependent on the dihedral angle between the protons, as described by the Karplus equation.

In the context of this compound, the coupling constants of the protons at C-1 and C-3 with their neighboring methylene (B1212753) protons can reveal the axial or equatorial orientation of the -OH and -NHCH₃ groups. mdpi.com

Axial Proton: An axial proton typically shows large coupling constants (³J ≈ 10–13 Hz) with adjacent axial protons (anti-periplanar, dihedral angle ≈ 180°) and small coupling constants (³J ≈ 2–5 Hz) with adjacent equatorial protons (gauche, dihedral angle ≈ 60°).

Equatorial Proton: An equatorial proton exhibits small coupling constants with both adjacent axial and equatorial protons (gauche, dihedral angle ≈ 60°).

For the dominant diequatorial conformer of this compound, the protons at C-1 and C-3 are axial. Therefore, they are expected to appear in the ¹H NMR spectrum as broad multiplets or triplets of triplets with large coupling constants, confirming their axial position and the equatorial orientation of the substituents. nih.gov

Table 2: Expected ¹H NMR Coupling Constants for Chair Conformations

ConformerProton at C-1Proton at C-3Expected ³J Values (Hz)Major/Minor
Diequatorial (ee)AxialAxialLarge (ax-ax) and small (ax-eq)Major
Diaxial (aa)EquatorialEquatorialSmall (eq-ax and eq-eq)Minor

Role of Intramolecular Interactions (e.g., Hydrogen Bonding) on Conformation

The presence of both a hydroxyl group (a hydrogen bond donor) and a methylamino group (a hydrogen bond donor and acceptor) allows for the possibility of intramolecular hydrogen bonding. This non-covalent interaction can significantly influence the conformational equilibrium.

In the case of this compound, an intramolecular hydrogen bond can be formed in the diaxial (aa) conformation between the axial hydroxyl group and the axial methylamino group (O-H···N or N-H···O). This interaction would stabilize the diaxial conformer, potentially increasing its population in the equilibrium mixture. However, this stabilization must overcome the significant steric strain from the 1,3-diaxial interactions. In nonpolar solvents, where intermolecular hydrogen bonding is less favorable, the influence of intramolecular hydrogen bonding is more pronounced. nih.gov

Solvent and Temperature Effects on Conformational Dynamics

The conformational equilibrium of this compound is sensitive to both the solvent and temperature.

Solvent Effects: In polar, protic solvents (like water or alcohols), the solute molecules can form strong intermolecular hydrogen bonds with the solvent. These interactions can compete with and disrupt the intramolecular hydrogen bonds that might stabilize the diaxial conformer. nih.gov Consequently, the preference for the sterically favored diequatorial conformer is expected to increase in polar solvents. In contrast, nonpolar solvents would favor the conformer stabilized by intramolecular hydrogen bonding.

Temperature Effects: Low-temperature NMR studies can be employed to "freeze out" the individual conformers, allowing for the direct observation and quantification of their relative populations. By measuring the equilibrium constant at different temperatures, the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium can be determined. For the related trans-3-methoxycyclohexanol, the diequatorial conformer is favored, and its population changes with solvent polarity. nih.gov A similar trend is expected for this compound.

Principles of Diastereoselective and Enantioselective Control in Reactions

The synthesis of specific stereoisomers of this compound requires stereocontrolled synthetic methods.

Diastereoselective Control: A common strategy to achieve diastereoselectivity is the reduction of the corresponding ketone, 3-methylaminocyclohexanone. The stereochemical outcome of the reduction of the carbonyl group is influenced by the steric hindrance posed by the existing methylamino group. Reagents that approach from the less hindered face of the ketone will lead to the preferential formation of one diastereomer over the other. For instance, the reduction of a 3-substituted cyclohexanone often yields the thermodynamically more stable equatorial alcohol. organic-chemistry.org General methods for the diastereoselective synthesis of syn- and anti-1,3-amino alcohols have been developed, which could be adapted for this system. acs.orgacs.org

Enantioselective Control: To obtain a single enantiomer ((1R,3R) or (1S,3S)), an enantioselective approach is necessary. This can be achieved in several ways:

Chiral Pool Synthesis: Starting from an enantiomerically pure starting material that already contains one or more of the desired stereocenters.

Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a key reaction, followed by its removal.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer. For example, the asymmetric reduction of 3-methylaminocyclohexanone using a chiral catalyst can provide enantiomerically enriched this compound. lookchem.com

Chiral Resolution and Enantiomeric Purity Assessment Techniques

When a synthesis results in a racemic mixture of this compound, the enantiomers must be separated through a process called chiral resolution.

Chiral Resolution: A standard method for resolving racemic amino alcohols is to react them with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. tcichemicals.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility). These salts can then be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with a base to liberate the pure enantiomers of the amino alcohol.

Enantiomeric Purity Assessment: The success of a chiral resolution or an enantioselective synthesis is quantified by the enantiomeric excess (ee). The ee is commonly determined using chiral chromatography techniques.

Chiral High-Performance Liquid Chromatography (HPLC): The racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and their separation. nih.gov

Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The enantiomers are often derivatized to increase their volatility before being separated on a chiral GC column.

The enantiomeric purity is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Synthesis and Exploration of Derivatives of Trans 3 Methylamino Cyclohexanol

Amine-Functionalized Derivatives (e.g., N-Alkylated, N-Acylated)

The secondary amine of trans-3-methylamino-cyclohexanol is a prime site for functionalization, allowing for the introduction of various alkyl and acyl groups. These modifications can significantly alter the steric and electronic properties of the molecule.

N-Alkylation: Direct N-alkylation of amino alcohols can be challenging due to the potential for over-alkylation and side reactions involving the hydroxyl group. A selective method for the mono-N-alkylation of 3-amino alcohols utilizes 9-borabicyclononane (B1260311) (9-BBN) to form a stable chelate. organic-chemistry.org This process temporarily protects the functional groups and activates the amine for a controlled reaction with an alkyl halide. organic-chemistry.org The general procedure involves chelate formation, deprotonation with a base, reaction with the alkylating agent, and subsequent mild acidic hydrolysis to release the N-alkylated product in high yields. organic-chemistry.org This method has been successfully applied to various 1,3-amino alcohols, demonstrating its potential for substrates like this compound. organic-chemistry.org

Another approach involves the reaction of the amine with N-alkyl-N-alkyloxycarbonylaminomethyl chlorides. researchgate.net This method is used to synthesize N-alkyl prodrugs and demonstrates a versatile strategy for attaching complex alkyl groups to a nitrogen atom in the presence of other functional groups. researchgate.net

N-Acylation and Imine Formation: N-acylation can be achieved using standard methods, such as reaction with acyl chlorides or anhydrides in the presence of a base. A related functionalization is the formation of Schiff bases (or imines) through condensation with aldehydes or ketones. Research on trans-aminocyclohexanol, a closely related primary amine, shows that it readily condenses with various aromatic aldehydes (like vanillin (B372448) or ethyl vanillin) to form the corresponding Schiff base. researchgate.net This reaction creates a C=N double bond, which can be a stable functional group or a reactive intermediate for further transformations, such as reduction to a secondary amine.

Table 1: Methods for Amine Functionalization

Functionalization Type Reagent/Method Product Type Reference
N-Alkylation 9-BBN Chelation + Alkyl Halide Mono-N-alkylated amino alcohol organic-chemistry.org
N-Alkylation N-Alkyl-N-alkyloxycarbonylaminomethyl chlorides N-Alkyl derivative researchgate.net
Imine Formation Condensation with Aldehydes (e.g., Vanillin) Schiff Base researchgate.net

Hydroxyl-Functionalized Derivatives (e.g., Esters, Ethers)

The hydroxyl group on the cyclohexane (B81311) ring offers another handle for derivatization, primarily through the formation of esters and ethers. These reactions can be used to introduce new functionalities or to protect the alcohol during other synthetic steps.

Esterification: Transesterification is an effective method for converting the hydroxyl group into an ester. This can be accomplished using a variety of catalysts under mild conditions. For instance, N-heterocyclic carbenes (NHCs) can catalyze the formylation of alcohols using methyl formate (B1220265) as the acyl donor. organic-chemistry.org Zinc-cluster catalysts have been shown to efficiently convert alcohols to acetates by refluxing in ethyl acetate, with the reaction tolerating other sensitive functional groups, including amines. organic-chemistry.org Other catalysts that facilitate transesterification include scandium(III) triflate and silica (B1680970) chloride. organic-chemistry.org

The synthesis of acyl derivatives of amino alcohols has been studied extensively. doaj.org The reaction of 3-phenylamino-1,2-propanediol with fatty acid methyl esters using sodium methoxide (B1231860) as a catalyst yields both mono- and diacyl derivatives. doaj.org The ratio of these products can be controlled by adjusting the reaction temperature and the molar ratio of the reactants. doaj.org

Etherification: Ether derivatives can be synthesized via O-alkylation. A study involving a Schiff base derived from trans-aminocyclohexanol demonstrated that the free hydroxyl group could be alkylated using allyl bromide or epichlorohydrin (B41342) in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF). researchgate.net This Williamson-ether-synthesis-type reaction is a general method for converting alcohols to ethers. Another synthetic route involves the Mitsunobu reaction, which was used to construct ether linkages between a phenol (B47542) and various substituted cyclohexanol (B46403) derivatives. nih.gov

Table 2: Selected Catalysts and Methods for Hydroxyl Functionalization

Functionalization Type Reagent/Catalyst Reaction Conditions Product Type Reference
Transesterification N-Heterocyclic Carbene (NHC) Methyl formate Formate Ester organic-chemistry.org
Transesterification Zn-Cluster Reflux in Ethyl Acetate Acetate Ester organic-chemistry.org
Transesterification Sodium Methoxide Varies (e.g., 120-140°C) Acyl Ester doaj.org
O-Alkylation Allyl Bromide, K₂CO₃ DMF, 60°C Allyl Ether researchgate.net
O-Alkylation Epichlorohydrin, K₂CO₃ DMF, 60°C Epoxy Ether researchgate.net
Etherification Mitsunobu Reaction DIAD, PPh₃ Aryl Ether nih.gov

Cyclohexane Ring-Modified Derivatives (e.g., Substituted Analogs)

Modifying the cyclohexane backbone of this compound allows for the synthesis of analogs with tailored steric and conformational properties. These modifications often begin with a substituted cyclohexane precursor.

One comprehensive study details the synthesis of a library of 3'- and 4'-substituted cyclohexyl analogs. nih.gov The syntheses began with precursors like 1,3-cyclohexanedione (B196179) or 2,4-dihydroxybenzaldehyde. nih.gov For example, 3-benzylcyclohexenone and 3-phenethylcyclohexenone were prepared from 1,3-cyclohexanedione. nih.gov Subsequent reduction of the ketone functionality with reagents like sodium borohydride (B1222165) yielded the corresponding cyclohexanol derivatives with substituents at various positions on the ring. nih.gov

Another approach starts with 4,4-dimethyl-1,3-cyclohexanedione (B1345627), which, after condensation with an amine and subsequent reduction, yields a 3-aminocyclohexanol (B121133) derivative with a gem-dimethyl group at the 5-position. mdpi.comresearchgate.net The stereochemistry of the reduction can be controlled to produce either cis or trans isomers. mdpi.com Similarly, the synthesis of cis- and trans-3,3,5-trimethylcyclohexanol (B1586269) demonstrates the feasibility of introducing multiple alkyl groups onto the cyclohexane frame. rsc.org

Table 3: Examples of Cyclohexane Ring-Modified Precursors and Derivatives

Starting Material Key Intermediate/Reaction Resulting Substitution Pattern Reference
1,3-Cyclohexanedione Addition of Phenylmagnesium chloride 3-Phenylcyclohexenone nih.gov
1,3-Cyclohexanedione Addition of Benzylmagnesium chloride 3-Benzylcyclohexenone nih.gov
4,4-Dimethyl-1,3-cyclohexanedione Condensation with amine, then reduction 5,5-Dimethyl-3-aminocyclohexanol mdpi.comresearchgate.net
3,5-Dimethylcyclohexanone Isomerization and reduction 3,3,5-Trimethylcyclohexanol rsc.org

Design and Synthesis of Novel Ligands for Catalysis

The 1,3-amino alcohol motif is a valuable structural component in the design of chiral ligands for asymmetric catalysis. researchgate.net The defined spatial relationship between the nitrogen and oxygen atoms in this compound and its derivatives allows them to act as bidentate ligands, coordinating to a metal center and creating a specific chiral environment.

Derivatives of 1,3-amino alcohols have been successfully used as catalysts in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. mdpi.com The design of new ligands often focuses on creating extreme steric hindrance around the metal center, which can be critical for achieving high selectivity and for stabilizing reactive intermediates. rutgers.edu By functionalizing the amine (N-alkylation, N-acylation) and the cyclohexane ring, a diverse library of ligands with varying steric and electronic properties can be generated. rutgers.edu For example, attaching bulky groups to the nitrogen atom can significantly alter the ligand's coordination properties.

The modular synthesis of these ligands is a key advantage. rutgers.edu Starting from a core scaffold like this compound, different functional groups can be systematically introduced, allowing for the fine-tuning of the ligand's performance in a specific catalytic reaction. rutgers.edu

Development of Polyfunctional Scaffolds for Chemical Biology Probes

The rigid yet modifiable cyclohexane framework of this compound makes it an excellent scaffold for developing chemical biology probes. These probes are designed to interact with biological targets and elucidate their function.

One application is in the creation of molecules that act as conformational switches. Amino-cyclohexanol derivatives have been explored as pH-triggered switches, where protonation or deprotonation of the amine group induces a conformational change in the cyclohexane ring. pacific.edu This property can be harnessed to control the activity of a molecule in different cellular compartments with varying pH.

Furthermore, derivatives of this scaffold have been used to create compounds with specific biological activities. In one study, a series of substituted cyclohexyl analogs were synthesized and evaluated as modulators of mitochondrial respiration. nih.gov This demonstrates the potential of using the this compound core to develop probes that target fundamental cellular processes. The synthesis of carbasugar analogues based on a trans-2-(1,2,3-triazolyl)-cyclohexanol moiety for testing as enzyme inhibitors further highlights the utility of the cyclohexanol scaffold in creating molecules that mimic natural substrates to probe enzyme activity. pacific.edu

Research Applications of Trans 3 Methylamino Cyclohexanol in Chemical Sciences

Role as a Synthetic Building Block in Complex Molecule Synthesis

The presence of both a nucleophilic amino group and a hydroxyl group makes trans-3-methylamino-cyclohexanol a potential building block for the synthesis of more complex molecules. These functional groups can be selectively protected and reacted to introduce new functionalities and build molecular complexity. For instance, it could serve as a precursor for the synthesis of certain alkaloids or pharmaceutical intermediates where a substituted cyclohexyl ring is a key structural motif.

The synthesis of related trans-3-aminocyclohexanol derivatives has been documented, often starting from β-enaminoketones derived from 1,3-cyclohexanediones. Reduction of these precursors can yield cis and trans aminoalcohols. A similar synthetic strategy could likely be adapted for the preparation of this compound, providing a route to this specific building block.

Use as a Chiral Auxiliary and Ligand in Asymmetric Transformations

Chiral 1,3-aminoalcohols are well-established as effective ligands and chiral auxiliaries in asymmetric synthesis. The stereochemistry of this compound, with its defined spatial arrangement of the amino and hydroxyl groups, makes it a candidate for these applications.

As a chiral ligand, it could coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of catalytic transformations, such as the addition of organometallic reagents to aldehydes or the reduction of ketones. The effectiveness of such a ligand would depend on the specific reaction and the nature of the metal center.

As a chiral auxiliary, the molecule could be temporarily attached to a prochiral substrate. The steric and electronic properties of the this compound moiety could then direct the stereochemical course of a subsequent reaction, leading to the preferential formation of one diastereomer. Following the reaction, the auxiliary could be cleaved and potentially recovered. While specific examples for this compound are not readily found, the principle is well-established with structurally similar molecules.

Model Compound for Fundamental Mechanistic and Stereochemical Studies

The fixed trans stereochemistry of the substituents on the cyclohexane (B81311) ring of this compound makes it a potentially useful model system for fundamental stereochemical and mechanistic studies.

Conformational analysis of this molecule would provide insights into the preferred spatial arrangement of the methylamino and hydroxyl groups. Studies on related trans-3-aminocyclohexanols using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have shown that the conformational preferences can be complex, with some derivatives adopting boat conformations rather than the typical chair form to alleviate steric strain or to accommodate intramolecular hydrogen bonding. Similar detailed conformational studies on this compound would contribute to a deeper understanding of stereoelectronic effects in cyclic systems.

Furthermore, its well-defined structure would be advantageous in studying the mechanisms of reactions involving the amino or hydroxyl groups, as the stereochemical outcome of such reactions can provide valuable information about the transition states and intermediates involved.

Precursor for Advanced Materials and Polymer Science Research

The bifunctionality of this compound suggests its potential use as a monomer in polymer synthesis. The amino and hydroxyl groups can participate in condensation polymerization reactions with appropriate comonomers to form polyamides, polyesters, or polyurethanes.

The incorporation of the chiral, cyclic structure of this compound into a polymer backbone could significantly influence the properties of the resulting material. For instance, it could enhance thermal stability, alter solubility, and introduce chirality to the bulk material. Chiral polymers have applications in areas such as enantioselective separations and as chiral stationary phases in chromatography.

While specific research on polymers derived from this compound is not prominent in the literature, the fundamental principles of polymer chemistry support its potential as a monomer for creating novel materials with unique properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-3-Methylamino-cyclohexanol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis often involves reductive amination or catalytic hydrogenation of cyclohexanol derivatives. For example, dehydration of methylcyclohexanol precursors (e.g., 3-methylcyclohexanol) under acid catalysis can yield intermediates, followed by amination steps. Reaction conditions such as temperature control (maintained at 160–170°C for optimal selectivity) and catalyst choice (e.g., PtO₂ for hydrogenation) critically impact stereochemistry. Competing mechanisms (e.g., Zaitsev vs. anti-Zaitsev elimination) may arise, requiring GC-MS or HPLC to monitor product distribution .

Q. Which analytical techniques are most reliable for characterizing trans-3-Methylamino-cyclohexanol, and what spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry:

  • ¹H NMR : Look for axial-equatorial proton splitting patterns in the cyclohexane ring (δ 1.2–2.1 ppm) and methylamino group signals (δ 2.3–2.7 ppm).
  • ¹³C NMR : Distinct shifts for the hydroxyl-bearing carbon (δ 70–75 ppm) and methylamino carbon (δ 40–45 ppm).
  • FTIR : Confirm hydroxyl (O–H stretch, ~3200–3400 cm⁻¹) and amine (N–H bend, ~1600 cm⁻¹) functionalities. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. How can researchers mitigate variability in product yields during scale-up synthesis?

  • Methodological Answer : Reproducibility challenges often stem from uncontrolled variables like heating rates (e.g., rapid heating favors kinetic products) and GC column selection (polar vs. non-polar phases). Standardize protocols using:

  • Temperature ramping : Gradual increase (1–2°C/min) to avoid side reactions.
  • Internal standards : Use deuterated analogs (e.g., d₃-methylcyclohexanol) for quantitative GC analysis.
  • Column calibration : Select DB-5 or equivalent columns for optimal separation of stereoisomers .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of trans-3-Methylamino-cyclohexanol in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for amine-mediated reactions. Key parameters:

  • NBO analysis : Assess hyperconjugation effects between the methylamino group and cyclohexanol ring.
  • Solvent modeling : Simulate polar aprotic solvents (e.g., DMSO) to predict solvation effects on reaction pathways.
  • Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate models .

Q. What strategies resolve contradictions in product distribution data from dehydration-amination cascades?

  • Methodological Answer : Conflicting GC/MS data may arise from competing elimination pathways (e.g., E1 vs. E2 mechanisms). Resolve via:

  • Isotopic labeling : Introduce ¹⁸O in the hydroxyl group to track elimination vs. substitution pathways.
  • Kinetic isotope effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates.
  • Multivariate analysis : Apply PCA or PLS regression to correlate reaction conditions (pH, temp.) with product ratios .

Q. How do steric and electronic effects influence the pharmacological activity of trans-3-Methylamino-cyclohexanol derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:

  • Molecular docking : Simulate binding to target receptors (e.g., GPCRs) using AutoDock Vina.
  • Steric maps : Generate Connolly surfaces to visualize substituent bulk near the methylamino group.
  • Electronic descriptors : Calculate Hammett constants (σ) for substituents to correlate with bioactivity (e.g., IC₅₀ values). Validate with in vitro assays (e.g., cAMP modulation in cell lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.